N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine

CAS No.: 1053657-86-5

Cat. No.: VC3091009

Molecular Formula: C12H17F3N4

Molecular Weight: 274.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053657-86-5 |

|---|---|

| Molecular Formula | C12H17F3N4 |

| Molecular Weight | 274.29 g/mol |

| IUPAC Name | N'-[6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C12H17F3N4/c13-12(14,15)9-7-10(17-4-3-16)18-11(8-9)19-5-1-2-6-19/h7-8H,1-6,16H2,(H,17,18) |

| Standard InChI Key | IUZDRSASTPIFPW-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F |

| Canonical SMILES | C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F |

Introduction

Chemical Identity and Properties

Molecular Structure and Nomenclature

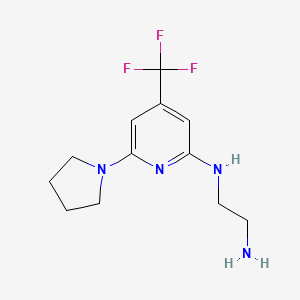

N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine features a pyridine core with multiple substituents that create a complex molecular architecture. The compound's structure includes a central pyridine ring with a trifluoromethyl group at the 4-position, a pyrrolidin-1-yl group at the 6-position, and an ethane-1,2-diamine moiety attached to the 2-position of the pyridine ring . This arrangement of functional groups provides multiple sites for potential hydrogen bonding and other intermolecular interactions, which can be significant for its applications in various chemical and biological systems.

The compound is known by several synonyms and alternative names, reflecting different naming conventions in chemical nomenclature. These alternative designations help in identifying the compound across various databases and literature sources.

Table 1: Compound Identifiers and Nomenclature

| Parameter | Value |

|---|---|

| CAS Number | 1053657-86-5 |

| Molecular Formula | C12H17F3N4 |

| Molecular Weight | 274.29 g/mol |

| IUPAC Name | N'-[6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |

| Alternative Names | N-[6-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine; N1-[6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C12H17F3N4/c13-12(14,15)9-7-10(17-4-3-16)18-11(8-9)19-5-1-2-6-19/h7-8H,1-6,16H2,(H,17,18) |

| InChIKey | IUZDRSASTPIFPW-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F |

Physical and Chemical Properties

The physical and chemical properties of N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and multiple nitrogen atoms. While comprehensive physical property data is limited in the available sources, certain characteristics can be inferred from its structure.

The compound contains multiple nitrogen atoms, including those in the pyridine ring, the pyrrolidine group, and the ethane-1,2-diamine substituent, which contribute to its basic character and hydrogen-bonding capabilities. The trifluoromethyl group introduces significant electronegativity and lipophilicity to the molecule, potentially affecting its solubility, membrane permeability, and interactions with biological targets.

Biological and Pharmacological Activities

Structure-Activity Relationships

The structural elements of N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine can be analyzed in the context of structure-activity relationships (SAR) with similar compounds. Compounds with similar structures, particularly those containing pyridine rings and trifluoromethyl groups, have been studied for various biological activities.

Analogous pyridine-based compounds have been explored for their potential as inhibitors in various biochemical pathways. For instance, similar structures have been investigated for their roles as inhibitors of vascular endothelial growth factor receptors (VEGFR) and other tyrosine kinases, which are important targets in cancer treatment.

Research Applications

Future Research Directions

The unique structural features of N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine suggest several potential avenues for future research:

-

Evaluation of its potential as a kinase inhibitor, given the precedent of structurally similar compounds in this application

-

Investigation of its binding properties with various biological targets to identify potential therapeutic applications

-

Exploration of structural modifications to develop structure-activity relationships and optimize biological activity

-

Assessment of its physicochemical properties and pharmacokinetic profile to determine its drug-like characteristics

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential applications in pharmaceutical development and chemical biology.

Analytical Methods

Detection Methods

Detection methods for N1-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine in various matrices would likely involve chromatographic techniques coupled with appropriate detection systems. High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometric detection would be suitable for quantitative analysis of the compound in pure form or in mixtures.

Given the presence of multiple nitrogen atoms in the compound's structure, nitrogen-specific detection methods might also be applicable for selective analysis. Additionally, the trifluoromethyl group could potentially be utilized for detection strategies based on fluorine-specific analytical techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume